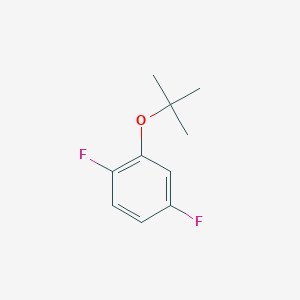
4-(tert-Butoxy)-1-chloro-2-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(tert-Butoxy)-1-chloro-2-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a tert-butoxy group, a chlorine atom, and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxy)-1-chloro-2-(trifluoromethyl)benzene typically involves the etherification of para-chlorophenol with isobutene in the presence of a catalyst such as sulfuric acid. The reaction is carried out under normal temperature conditions using solvents like benzene, toluene, or dimethylbenzene . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow microreactors has been explored to enhance the efficiency and sustainability of the process . This approach allows for better control over reaction conditions and improved product purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(tert-Butoxy)-1-chloro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Radical Reactions: The tert-butoxy group can participate in radical reactions, leading to the formation of various products.
Common Reagents and Conditions
Common reagents used in these reactions include potassium tert-butoxide, trifluoromethylating agents, and various oxidizing or reducing agents . The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while radical reactions can produce complex organic molecules with multiple functional groups.
Wissenschaftliche Forschungsanwendungen
4-(tert-Butoxy)-1-chloro-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-(tert-Butoxy)-1-chloro-2-(trifluoromethyl)benzene involves its interaction with various molecular targets and pathways. The tert-butoxy group can undergo radical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity and stability, making it a valuable component in drug design .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butylbenzene: A simpler aromatic hydrocarbon with a tert-butyl group.
4-Chlorobenzotrifluoride: A compound with a similar trifluoromethyl group but lacking the tert-butoxy group.
4-tert-Butyl-1-chlorobenzene: Similar structure but without the trifluoromethyl group
Uniqueness
4-(tert-Butoxy)-1-chloro-2-(trifluoromethyl)benzene is unique due to the combination of its substituents, which impart distinct chemical properties and reactivity. The presence of both the tert-butoxy and trifluoromethyl groups makes it a versatile compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C11H12ClF3O |
|---|---|
Molekulargewicht |
252.66 g/mol |
IUPAC-Name |
1-chloro-4-[(2-methylpropan-2-yl)oxy]-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H12ClF3O/c1-10(2,3)16-7-4-5-9(12)8(6-7)11(13,14)15/h4-6H,1-3H3 |
InChI-Schlüssel |
YKSSJTBNRUMDRN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=CC(=C(C=C1)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6'-Bromo-8'-fluoro-spiro[1,3-dioxolane-2,2'-tetralin]](/img/structure/B13689598.png)







![N-[2-[[5-Chloro-2-[[4-[4-(dimethylamino)-1-piperidyl]-2-methoxyphenyl]amino]pyrimidin-4-yl]amino]phenyl]methanesulfonamide](/img/structure/B13689651.png)

